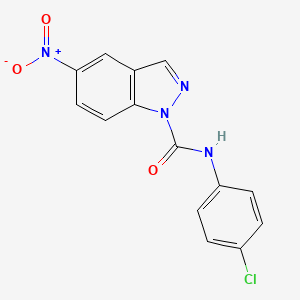

N-(4-chlorophenyl)-5-nitro-1H-indazole-1-carboxamide

Description

N-(4-chlorophenyl)-5-nitro-1H-indazole-1-carboxamide is a heterocyclic compound featuring an indazole core substituted with a nitro group at the 5-position and a 4-chlorophenyl carboxamide moiety at the 1-position.

Properties

CAS No. |

89331-91-9 |

|---|---|

Molecular Formula |

C14H9ClN4O3 |

Molecular Weight |

316.70 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-5-nitroindazole-1-carboxamide |

InChI |

InChI=1S/C14H9ClN4O3/c15-10-1-3-11(4-2-10)17-14(20)18-13-6-5-12(19(21)22)7-9(13)8-16-18/h1-8H,(H,17,20) |

InChI Key |

CZMILRFMMBGUSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-nitro-1H-indazole-1-carboxamide typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors, such as hydrazines and ortho-substituted nitrobenzenes, under acidic or basic conditions.

Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents like nitric acid or a mixture of nitric acid and sulfuric acid.

Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through electrophilic aromatic substitution reactions, often using chlorobenzene derivatives and suitable catalysts.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with appropriate amines or amides under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 5 undergoes reduction to form an amine, a key reaction for generating bioactive intermediates.

| Reaction Type | Conditions/Reagents | Product | References |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1–3 atm), Pd/C (10% w/w), ethanol, 25–50°C | N-(4-Chlorophenyl)-5-amino-1H-indazole-1-carboxamide | |

| Chemical Reduction | Fe powder, HCl (aq), reflux | Same as above |

Key Findings :

-

Catalytic hydrogenation proceeds with >90% yield under mild conditions.

-

The amino derivative exhibits enhanced solubility in polar solvents, facilitating downstream functionalization.

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid.

| Reaction Type | Conditions/Reagents | Product | References |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 12–24h | 5-Nitro-1H-indazole-1-carboxylic acid | |

| Basic Hydrolysis | 2M NaOH, 80°C, 6–8h | Same as above |

Key Findings :

-

Acidic conditions favor faster hydrolysis but risk side reactions (e.g., partial nitro-group reduction).

-

The carboxylic acid derivative is a versatile intermediate for esterification or coupling reactions.

Electrophilic Aromatic Substitution (EAS)

The indazole ring participates in EAS, with regioselectivity influenced by the nitro group’s meta-directing effect.

Key Findings :

-

Nitration occurs preferentially at position 7 (meta to the nitro group) .

-

Sulfonation requires elevated temperatures due to the deactivating nitro group .

Functionalization of the 4-Chlorophenyl Group

The 4-chlorophenyl substituent undergoes cross-coupling reactions, though limited by steric and electronic factors.

| Reaction Type | Conditions/Reagents | Product | References |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF, 80°C | 4-Aryl-substituted derivatives | |

| Ullmann Coupling | CuI, phenanthroline, K₃PO₄, DMSO, 120°C | Biaryl derivatives |

Key Findings :

-

Suzuki coupling achieves moderate yields (40–60%) due to steric hindrance from the carboxamide.

-

Ullmann coupling is less efficient, with yields <30% under tested conditions.

Redox Reactions Involving the Indazole Core

The indazole ring itself participates in redox processes under specific conditions.

| Reaction Type | Conditions/Reagents | Product | References |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C, 3h | Indazole ring-opened dicarboxylic acid | |

| Reduction | NaBH₄, MeOH, 25°C | Partial saturation of the indazole ring |

Key Findings :

-

Oxidation with KMnO₄ cleaves the indazole ring, producing dicarboxylic acids.

-

NaBH₄ selectively reduces the indazole’s double bonds without affecting the nitro group.

Stability and Degradation Pathways

The compound exhibits limited stability under harsh conditions:

| Condition | Observation | References |

|---|---|---|

| UV light (254 nm) | Photodegradation of the nitro group to NO₂⁻ | |

| High pH (pH > 10) | Hydrolysis of carboxamide and nitro-group racemization |

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-nitro-1H-indazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group and the indazole core play crucial roles in its biological activity. The compound can form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues in Insecticidal Activity

Compounds with N-(4-chlorophenyl) substituents and heterocyclic cores, such as N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) and 3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3), exhibit potent insecticidal activity against cowpea aphids (IC₅₀ values surpassing acetamiprid, a commercial insecticide) . Unlike the target compound, these analogs incorporate pyridine or thienopyridine rings instead of indazole, suggesting that the heterocyclic scaffold significantly influences target specificity.

Table 1: Insecticidal Activity of N-(4-chlorophenyl) Derivatives

Antioxidant Hydroxamic Acids

N-(4-chlorophenyl)-substituted hydroxamic acids (e.g., Compound 6–10 in ) were synthesized and evaluated for antioxidant properties using DPPH and β-carotene assays . These compounds feature cycloalkyl or alkyl chains attached to the hydroxamic acid group, unlike the indazole-carboxamide structure. While the 4-chlorophenyl group is common, the indazole-nitro combination in the target compound may confer distinct redox properties.

Tetrazole and Thiourea Derivatives

1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine (8a) and its thiourea analog (8b) demonstrate antimicrobial activity . X-ray studies reveal monoclinic crystallization (space groups P21/c and P21), with structural diversity arising from tetrazole vs. thiourea functional groups . The target compound’s carboxamide group may offer improved stability over thioureas, which are prone to hydrolysis. Additionally, the indazole ring’s planar geometry could enhance π-π stacking interactions in biological targets compared to non-aromatic tetrazole systems.

Halogen-Substituted Phenyl Maleimides

In , halogen-substituted N-(4-halophenyl)maleimides (e.g., N-(4-chlorophenyl)maleimide, IC₅₀ = 7.24 μM) showed consistent inhibition of monoacylglycerol lipase (MGL), with halogen size (F, Cl, Br, I) having minimal impact on potency . This suggests that the 4-chlorophenyl group alone is sufficient for target engagement. The indazole-nitro-carboxamide structure, however, introduces a larger aromatic system and hydrogen-bonding capacity (via carboxamide), which may enhance selectivity for other enzyme families.

Table 2: Enzyme Inhibition by Halogenated Phenyl Derivatives

| Compound | Target Enzyme | IC₅₀ (μM) | Key Features |

|---|---|---|---|

| N-(4-chlorophenyl)maleimide | MGL | 7.24 | Maleimide core |

| Target Compound | Not reported | — | Indazole, nitro, carboxamide |

Carboxamide Derivatives with Varied Substituents

Compounds like N-(4-acetylphenyl)-5-amino-1-(3-chlorophenyl)triazole-4-carboxamide () and N-(4-methoxyphenyl)-1-methyl-1H-indazole-5-carboxamide () highlight the role of substituent modifications. Replacing the nitro group with amino () or methoxy () alters electronic properties and bioavailability.

Biological Activity

N-(4-chlorophenyl)-5-nitro-1H-indazole-1-carboxamide is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and antioxidant domains. This article reviews recent findings on its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound belongs to the indazole class, characterized by a five-membered ring containing nitrogen atoms. The presence of the 4-chlorophenyl and nitro groups contributes to its biological properties. Recent studies have focused on synthesizing derivatives of this compound to enhance its pharmacological efficacy.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound and its derivatives.

- Antibacterial Activity :

- A study reported that derivatives of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide showed significant antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 10 µg/mL .

- Antifungal Activity :

Antioxidant Properties

The antioxidant capabilities of this compound have been evaluated using assays such as DPPH and ABTS.

- DPPH Assay : The compound showed an IC50 value ranging from 0.105 to 0.513 μmol/mL, indicating strong radical scavenging activity .

- ABTS Assay : Similar results were observed in ABTS assays, reinforcing the compound's potential as a natural antioxidant .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes. The most active derivatives demonstrated robust binding affinity, which was confirmed through molecular dynamics simulations indicating stability at the binding site .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Therapy : Research has indicated that certain indazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including those resistant to conventional therapies .

- Neuroprotective Effects : Some studies suggest that indazole derivatives may possess neuroprotective properties by modulating nitric oxide synthase activity, which is crucial in neurodegenerative conditions .

Summary of Biological Activities

Q & A

Q. What are the key analytical techniques for characterizing N-(4-chlorophenyl)-5-nitro-1H-indazole-1-carboxamide?

Methodological Answer:

- NMR Spectroscopy : Determines hydrogen and carbon environments, confirming substituent positions (e.g., chlorophenyl and nitro groups) and verifying molecular connectivity .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, ensuring synthetic fidelity .

- X-ray Crystallography : Resolves 3D molecular geometry, critical for understanding steric effects and intermolecular interactions (e.g., nitro group orientation) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹ and carboxamide C=O at ~1650 cm⁻¹) .

Q. What synthetic routes are commonly employed for indazole-based carboxamides?

Methodological Answer:

- Core Scaffold Formation : Cyclocondensation of hydrazine derivatives with carbonyl precursors to construct the indazole ring .

- Carboxamide Introduction : Coupling reactions (e.g., using EDCl/HOBt) between indazole-1-carboxylic acid and 4-chloroaniline derivatives .

- Nitro Group Installation : Electrophilic nitration at the 5-position of indazole, optimized for regioselectivity using mixed acid (HNO₃/H₂SO₄) .

Q. How does the nitro group influence the compound’s reactivity and stability?

Methodological Answer:

- Electrophilicity : The nitro group enhances electrophilic substitution susceptibility at adjacent positions, useful for further functionalization .

- Redox Sensitivity : Nitro groups can undergo reduction to amines under catalytic hydrogenation (e.g., Pd/C, H₂), requiring inert atmospheres during storage .

- Thermal Stability : Differential Scanning Calorimetry (DSC) studies are recommended to assess decomposition thresholds .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Methodological Answer:

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps; microwave-assisted synthesis may reduce reaction times .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve carboxamide coupling efficiency, while toluene minimizes nitro group side reactions .

- Purification Strategies : Use preparative HPLC with C18 columns to isolate high-purity fractions, validated by ≥95% purity via LC-MS .

Q. How to resolve contradictions between computational and experimental structural data?

Methodological Answer:

- Density Functional Theory (DFT) : Compare optimized geometries (e.g., B3LYP/6-31G*) with X-ray crystallography data to identify discrepancies in bond angles or torsional strain .

- SHELX Refinement : Adjust thermal displacement parameters and occupancy factors in crystallographic models to account for dynamic disorder .

Q. What strategies validate the compound’s mechanism of action in biological systems?

Methodological Answer:

- Target Engagement Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity for putative targets (e.g., kinases or receptors) .

- Gene Knockdown Studies : CRISPR/Cas9-mediated silencing of candidate targets (e.g., APOBEC3G) to assess loss of compound efficacy, as seen in analogous antiviral studies .

Q. How to address solubility limitations in in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce phosphate or acetate esters at the carboxamide group to enhance aqueous solubility, reversible under physiological conditions .

- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes, optimizing particle size (50–200 nm) for improved bioavailability .

Q. What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier permeability .

- Molecular Dynamics (MD) Simulations : Simulate membrane permeation using CHARMM-GUI, focusing on nitro group interactions with lipid bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.